2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate
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Overview
Description
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound known for its unique structural properties and reactivity It features a bromine atom, a trifluoromethoxy group, and a trifluoromethanesulphonate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 2-Bromo-5-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the trifluoromethanesulphonate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Electrophilic Aromatic Substitution: Electrophiles like nitrating agents or halogens in the presence of Lewis acids.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Cross-Coupling Reactions: Biaryl compounds.
Electrophilic Aromatic Substitution: Substituted phenyl derivatives with electrophilic groups.
Scientific Research Applications
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: Utilized in the study of biological pathways and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate in chemical reactions involves the activation of the phenyl ring by the trifluoromethoxy and trifluoromethanesulphonate groups. These electron-withdrawing groups increase the electrophilicity of the bromine atom, making it more susceptible to nucleophilic attack. In cross-coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
- 2-Bromo-5-(trifluoromethoxy)phenol
Uniqueness
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C8H3BrF6O4S |
---|---|
Molecular Weight |
389.07 g/mol |
IUPAC Name |
[2-bromo-5-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3BrF6O4S/c9-5-2-1-4(18-7(10,11)12)3-6(5)19-20(16,17)8(13,14)15/h1-3H |
InChI Key |
RTWKNLUWEMTRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OS(=O)(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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